molecular formula C12H17NO2 B8189435 (3R,5R)-1-benzylpiperidine-3,5-diol

(3R,5R)-1-benzylpiperidine-3,5-diol

Cat. No.: B8189435
M. Wt: 207.27 g/mol
InChI Key: ARTDOWDQPXVXAF-VXGBXAGGSA-N
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Description

(3R,5R)-1-benzylpiperidine-3,5-diol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and two hydroxyl groups at the 3 and 5 positions, both in the R configuration. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative with a benzyl group and protected hydroxyl groups. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more cost-effective and scalable methods. This could include the use of enzymatic catalysis, where enzymes are employed to achieve the desired stereochemistry under milder conditions. High-performance liquid chromatography (HPLC) is often used for the purification of the final product to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-benzylpiperidine-3,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of a fully saturated piperidine ring.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-1-benzylpiperidine-3,5-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzylpiperidine-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-1-benzylpiperidine-3,5-diol: The enantiomer of the compound, which may have different biological activities.

    1-benzylpiperidine: Lacks the hydroxyl groups, resulting in different chemical and biological properties.

    Piperidine-3,5-diol: Lacks the benzyl group, affecting its hydrophobic interactions and overall activity.

Uniqueness

(3R,5R)-1-benzylpiperidine-3,5-diol is unique due to its specific stereochemistry and the presence of both a benzyl group and hydroxyl groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(3R,5R)-1-benzylpiperidine-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDOWDQPXVXAF-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@@H]1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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